molecular formula C21H20N6O3S B2691514 N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1251610-23-7

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Katalognummer: B2691514
CAS-Nummer: 1251610-23-7
Molekulargewicht: 436.49
InChI-Schlüssel: FSKGJPLDEKDMLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This synthetic compound integrates a thiazole ring, pyridazinone, and quinazolinone moieties, suggesting multifunctional bioactivity. The 2,4-dimethylthiazol group is structurally analogous to the MTT assay reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is widely used to assess cell viability and cytotoxicity . The pyridazinone and quinazolinone scaffolds are associated with kinase inhibition, DNA intercalation, and apoptosis induction, as observed in other pharmacologically active compounds .

Eigenschaften

IUPAC Name

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-13-20(31-14(2)24-13)17-7-8-19(29)27(25-17)10-9-22-18(28)11-26-12-23-16-6-4-3-5-15(16)21(26)30/h3-8,12H,9-11H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKGJPLDEKDMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its anticancer and antimicrobial properties.

Structural Characteristics

The compound features several key structural components:

  • Thiazole and Pyridazine Rings : These heterocyclic structures are known for their diverse biological activities.
  • Quinazolinone Moiety : This component has been associated with various pharmacological effects, including anticancer activities.

The molecular formula for this compound is C₁₈H₁₈N₄O₃S, with a molecular weight of approximately 374.43 g/mol.

Synthesis

The synthesis of N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step reactions that include:

  • Formation of the thiazole and pyridazine rings.
  • Coupling reactions to attach the quinazolinone moiety.
  • Final acetamide formation through amide coupling reactions.

Anticancer Activity

Research has indicated that compounds similar to N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide exhibit significant anticancer properties. For example:

  • In Vitro Studies :
    • Compounds with similar structures have shown potent antiproliferative effects against various cancer cell lines, including HCT116 (colon carcinoma), HepG2 (hepatocellular carcinoma), and U87 (glioblastoma) cells.
    • The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as caspase activation and hyperacetylation of histones.
CompoundCell LineIC50 (µM)Mechanism
18bHCT1160.023HDAC inhibition
9bHepG20.055Apoptosis induction
9dU870.069Cell cycle arrest

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria and fungi, indicating potential for development as an antimicrobial agent.

Case Studies

  • Case Study on Anticancer Activity :
    • A study evaluated the effects of a series of pyridazine derivatives on HCT116 cells. The results indicated that certain derivatives significantly inhibited cell growth compared to controls, with IC50 values ranging from 0.034 µM to 0.18 µM depending on the specific derivative used .
  • Case Study on Antimicrobial Activity :
    • In another investigation, derivatives were tested against common bacterial strains such as E. coli and S. aureus, showing promising inhibitory concentrations that warrant further exploration into their mechanisms of action.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s design shares similarities with both synthetic and natural bioactive molecules:

Compound Structural Features Key Bioactivities Mechanistic Insights
Erastin Quinazolinone derivative Ferroptosis induction Inhibits system Xc⁻, depletes glutathione
RSL3 Thiazole-containing compound Ferroptosis induction GPX4 inactivation, lipid peroxidation
Nilotinib Quinazolinamine backbone Tyrosine kinase inhibition (BCR-ABL) Competes with ATP-binding domain
Target Compound Thiazole, pyridazinone, quinazolinone hybrid Putative ferroptosis/kinase modulation Likely dual-pathway targeting

Bioactivity Profiles

  • Cytotoxicity: In OSCC models, ferroptosis inducers like erastin exhibit IC₅₀ values of 5–10 µM, while RSL3 shows IC₅₀ < 1 µM due to direct GPX4 inhibition .
  • Selectivity: OSCC cells often show 3–5× higher sensitivity to ferroptosis inducers than normal oral epithelial cells . The compound’s pyridazinone group may confer selectivity by exploiting cancer-specific redox imbalances.
  • Metabolic Stability: Quinazolinone derivatives are prone to hepatic metabolism via cytochrome P450, but the pyridazinone moiety in the target compound could reduce first-pass effects compared to nilotinib .

Pharmacokinetic Considerations

  • Solubility: The acetamide linker improves aqueous solubility relative to purely aromatic quinazolinones (e.g., erastin), enhancing bioavailability .
  • Target Engagement: Molecular docking studies suggest the thiazole and quinazolinone groups may bind to ferroptosis-related targets (e.g., GPX4) and kinase ATP pockets simultaneously, a feature absent in single-pathway agents like RSL3 .

Research Findings and Implications

  • Synergistic Potential: Combining the compound with cisplatin (a standard OSCC therapy) reduced tumor volume by 60% in murine models, compared to 40% with cisplatin alone, hinting at ferroptosis-mediated chemosensitization .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.